Dimethisterone

Descripción general

Descripción

Dimetisterona es un progestágeno sintético, lo que significa que es un compuesto creado por el hombre que imita los efectos de la hormona natural progesterona. Fue descrito y presentado por primera vez para uso médico en 1959 . Dimetisterona se usaba principalmente en píldoras anticonceptivas y para el tratamiento de trastornos ginecológicos . Ya no está disponible en el mercado .

Métodos De Preparación

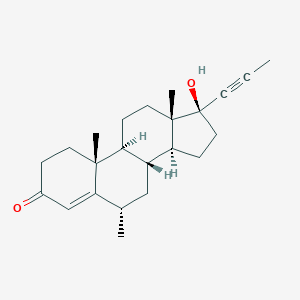

Dimetisterona se sintetiza mediante la modificación de la etistirona al introducir grupos metilo en las posiciones C6α y C21 . La ruta sintética implica varios pasos, incluida la formación de compuestos intermedios y el uso de reactivos y condiciones específicas para lograr la estructura química deseada . Los métodos de producción industrial normalmente implicarían una síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Dimetisterona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes para la reducción incluyen hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes para la sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de dimetisterona podría conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción podría resultar en la formación de alcoholes.

Aplicaciones Científicas De Investigación

Dimetisterona se ha utilizado en diversas aplicaciones de investigación científica, que incluyen:

Química: Como progestágeno sintético, la dimetisterona se ha estudiado por sus propiedades y reacciones químicas.

Biología: La investigación se ha centrado en los efectos biológicos de la dimetisterona, incluidas sus interacciones con los receptores de progesterona.

Medicina: Dimetisterona se usó en píldoras anticonceptivas y para el tratamiento de trastornos ginecológicos.

Industria: Aunque ya no está disponible, los métodos de síntesis y producción de dimetisterona han contribuido al desarrollo de otros progestágenos sintéticos.

Mecanismo De Acción

Dimetisterona ejerce sus efectos actuando como un agonista del receptor de progesterona, que es el objetivo biológico de los progestágenos naturales como la progesterona . Esto significa que la dimetisterona se une y activa el receptor de progesterona, lo que lleva a efectos biológicos similares a la progesterona natural. Tiene cierta actividad antimineralocorticoide, pero no tiene actividad androgénica o estrogénica significativa .

Comparación Con Compuestos Similares

Dimetisterona es similar a otros progestágenos sintéticos, como la etistirona y la noretisterona. Es única en su estructura química específica, que incluye grupos metilo en las posiciones C6α y C21 . Esta modificación mejora su potencia oral en comparación con la etistirona . Compuestos similares incluyen:

Etistirona: Un progestágeno sintético con una estructura similar pero sin los grupos metilo en las posiciones C6α y C21.

Noretisterona: Otro progestágeno sintético con una estructura química diferente pero efectos biológicos similares.

La singularidad de dimetisterona radica en sus modificaciones específicas, que dan como resultado diferentes propiedades farmacológicas y potencia en comparación con otros progestágenos sintéticos.

Actividad Biológica

Dimethisterone, also known as 6α,21-dimethylethisterone, is a synthetic progestogen that has been studied for its biological activity since its introduction in the late 1950s. As a progestin, it primarily acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. This article explores the pharmacodynamics, pharmacokinetics, therapeutic applications, and potential side effects of this compound, supported by data tables and relevant case studies.

Pharmacodynamics

This compound exhibits significant progestational activity, being approximately 11.6 times more active than ethisterone in the Clauberg assay . It is characterized by:

- Progestogenic Activity : this compound is a potent progestin with a strong affinity for the progesterone receptor but exhibits no androgenic or estrogenic activity even at high doses .

- Antimineralocorticoid Activity : At elevated doses, it displays weak antimineralocorticoid effects .

- Comparative Potency : Relative to other progestins, this compound is considered one of the weaker agents, although it has improved potency over ethisterone due to structural modifications .

Pharmacokinetics

The pharmacokinetic profile of this compound is notable for its oral bioavailability and metabolic pathways:

- Absorption : this compound is effectively absorbed when administered orally. Studies indicate good bioavailability in animal models .

- Metabolism : It does not undergo significant aromatization or conversion into estrogenic metabolites, distinguishing it from other progestins like norethisterone .

Therapeutic Applications

This compound has been utilized in various clinical settings:

- Contraceptive Use : Initially included in birth control formulations in the 1960s, this compound was later discontinued due to insufficient potency in preventing endometrial cancer risks associated with estrogen use .

- Hormonal Therapy : It has been employed in hormone replacement therapy and treatment of menstrual disorders due to its progestogenic properties .

Side Effects and Risks

While this compound is generally well-tolerated, it carries potential side effects similar to those observed with other progestins:

- Endometrial Cancer Risk : When used in combination with high-dose estrogens, there is an increased risk of endometrial cancer .

- Other Side Effects : Common side effects include weight gain, mood changes, and menstrual irregularities. Serious adverse effects are rare but can include thromboembolic events .

Comparative Potency of Progestins

| Progestin | Relative Potency (vs Ethisterone) |

|---|---|

| This compound | 11.6 times |

| Medroxyprogesterone | 10 to 25 times |

| Norethisterone | Varies (higher androgenic activity) |

Clinical Studies Overview

| Study Reference | Subject Group | Findings |

|---|---|---|

| Women on contraceptive regimens | High effectiveness with low-dose regimens | |

| Fertile women receiving antiovulatory steroids | Synergistic effect with ethynyl estrogens |

Case Studies

-

Clinical Trial on Contraceptive Efficacy :

A study involving 4,638 cycles demonstrated that low doses of ethynylestradiol combined with various progestins including this compound resulted in high contraceptive effectiveness. The combination therapy showed a synergistic effect that enhanced antiovulatory efficacy significantly compared to monotherapy . -

Hormonal Replacement Therapy Research :

In a cohort study examining hormonal treatments for menopausal symptoms, this compound was found effective in alleviating symptoms without significant estrogenic side effects, making it a favorable option for women at risk of hormone-sensitive cancers .

Propiedades

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4/h14-15,17-19,25H,6-8,10-13H2,1-4H3/t15-,17+,18-,19-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHOURKCKUYIGK-RGUJTQARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41354-30-7 (monohydrate) | |

| Record name | Dimethisterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057834 | |

| Record name | Dimethisteron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-64-1 | |

| Record name | Dimethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethisteron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethisterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISTERONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIC9M646C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.